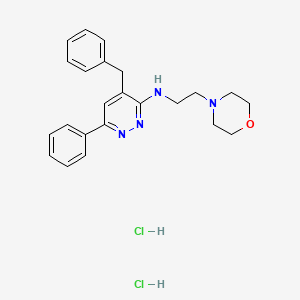
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the phenyl and phenylmethyl groups. The final step usually involves the formation of the morpholineethanamine moiety and the conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl derivatives with different substituents on the pyridazine ring. Examples include:
- 4-Morpholineethanamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- 4-Morpholineethanamine, N-(4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
CAS No. |
118269-81-1 |
|---|---|
Molecular Formula |
C23H28Cl2N4O |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-benzyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H26N4O.2ClH/c1-3-7-19(8-4-1)17-21-18-22(20-9-5-2-6-10-20)25-26-23(21)24-11-12-27-13-15-28-16-14-27;;/h1-10,18H,11-17H2,(H,24,26);2*1H |
InChI Key |
MSGRDPXKZBCPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




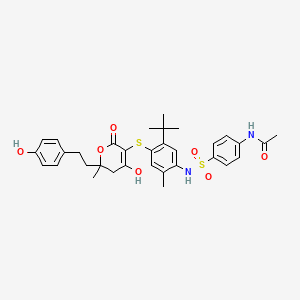
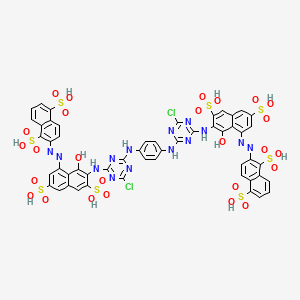
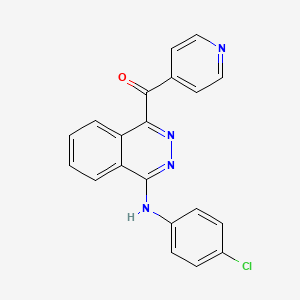
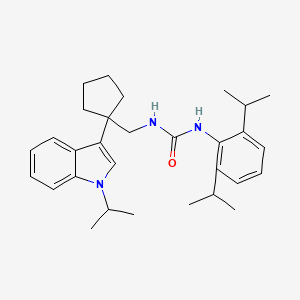
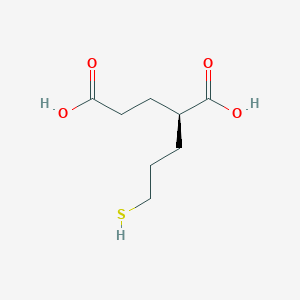
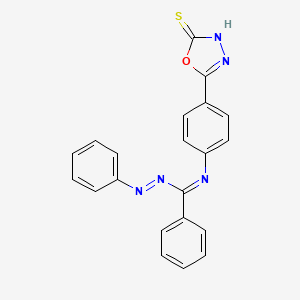
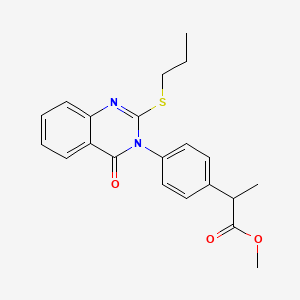
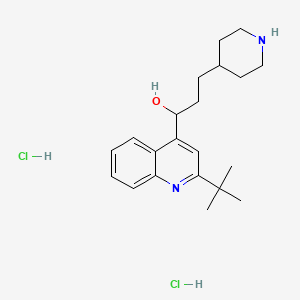
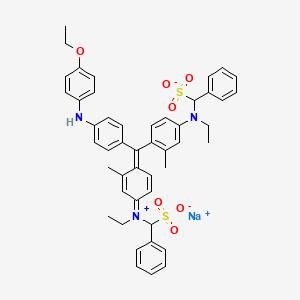
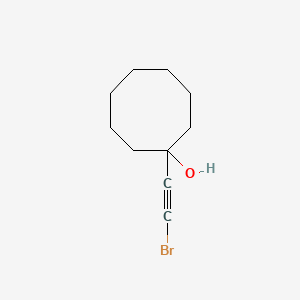
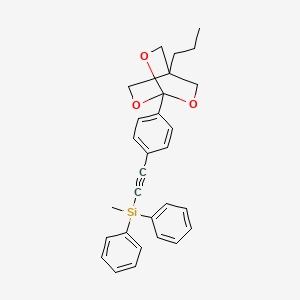
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
